N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
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Overview
Description
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group and a 4-methylbenzyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reductive amination of pyrrolidine with 4-methylbenzylamine and butylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and reagents are often recycled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine N-oxide.
Reduction: Secondary amines with reduced alkyl groups.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for neurological disorders.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(4-methoxybenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine
Uniqueness
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving the compound’s pharmacokinetic properties .
Properties
CAS No. |
820984-55-2 |
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Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-3-4-11-18(16-9-10-17-12-16)13-15-7-5-14(2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
InChI Key |
GOGYHBNAZGAETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C)C2CCNC2 |
Origin of Product |
United States |
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